Cas no 90002-56-5 (N-(2-Aminoethyl) 4-Bromobenzenesulfonamide)

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide structure
90002-56-5 structure
Product Name:N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
CAS 번호:90002-56-5
MF:C8H11BrN2O2S
메가와트:279.154139757156
MDL:MFCD06659916
CID:810451
PubChem ID:7213236
Update Time:2025-06-13

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide 화학적 및 물리적 성질

이름 및 식별자

    • N-(2-Aminoethyl)-4-bromobenzenesulfonamide
    • Benzenesulfonamide,N-(2-aminoethyl)-4-bromo-
    • N-(2-Aminoethyl) 4-bromobenzenesulfonamide
    • Benzenesulfonamide, N-(2-aminoethyl)-p-bromo- (7CI)
    • N-(2-Aminoethyl)-4-bromobenzenesulfonamide (ACI)
    • BS-29671
    • 1839783-00-4
    • EN300-7379716
    • Z317256510
    • MFCD06659916
    • SCHEMBL15145875
    • N-(2-Aminoethyl)-4-bromobenzenesulphonamide
    • N-(2-AMINOETHYL)-4-BROMOBENZENE-1-SULFONAMIDE
    • CS-0211033
    • AKOS000166925
    • G54620
    • 90002-56-5
    • AB26626
    • DTXSID60428428
    • N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
    • MDL: MFCD06659916
    • 인치: 1S/C8H11BrN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
    • InChIKey: VSTXANIIZJECGG-UHFFFAOYSA-N
    • 미소: O=S(C1C=CC(Br)=CC=1)(NCCN)=O

계산된 속성

  • 정밀분자량: 277.97200
  • 동위원소 질량: 278.980286
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 255
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 82.2
  • 소수점 매개변수 계산 참조값(XlogP): 0.6

실험적 성질

  • 융해점: 112-114
  • 비등점: 394.9°Cat760mmHg
  • 플래시 포인트: 192.6°C
  • PSA: 80.57000
  • LogP: 2.85810

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide 보안 정보

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide 세관 데이터

  • 세관 번호:2935009090
  • 세관 데이터:

    ?? ?? ??:

    2935009090

    개요:

    2935009090 기타 술폰산염 (아세틸기) 아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:35.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2935009090 기타 술파민 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:35.0%

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
212726-1g
N-(2-Aminoethyl)-4-bromobenzenesulfonamide
90002-56-5 95%
1g
£150.00 2022-03-01
Fluorochem
212726-5g
N-(2-Aminoethyl)-4-bromobenzenesulfonamide
90002-56-5 95%
5g
£450.00 2022-03-01
Fluorochem
212726-10g
N-(2-Aminoethyl)-4-bromobenzenesulfonamide
90002-56-5 95%
10g
£750.00 2022-03-01
Alichem
A019087244-10g
N-(2-Aminoethyl)-4-bromobenzenesulfonamide
90002-56-5 95%
10g
$598.50 2023-08-31
TRC
A622668-100mg
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
90002-56-5
100mg
$ 64.00 2023-04-19
TRC
A622668-250mg
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
90002-56-5
250mg
$ 98.00 2023-04-19
TRC
A622668-500mg
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
90002-56-5
500mg
$ 150.00 2023-04-19
TRC
A622668-1g
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
90002-56-5
1g
$ 207.00 2023-04-19
Apollo Scientific
OR5696-1g
N-(2-Aminoethyl)-4-bromobenzenesulphonamide
90002-56-5 98%
1g
£165.00 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281703-100mg
N-(2-Aminoethyl)-4-bromobenzenesulfonamide
90002-56-5 98%
100mg
¥384.00 2024-04-26

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Trimethylamine Solvents: Dichloromethane ;  18 h, rt; 0 °C
참조
Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking
Ammar, Usama M. ; Abdel-Maksoud, Mohammed S.; Mersal, Karim I.; Ali, Eslam M. H.; Yoo, Kyung Ho; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(20),

합성 방법 2

반응 조건
1.1 Reagents: Trimethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
참조
Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening
Ammar, Usama M.; Abdel-Maksoud, Mohammed S.; Ali, Eslam M. H.; Mersal, Karim I.; Ho Yoo, Kyung; et al, Bioorganic Chemistry, 2020, 100,

합성 방법 3

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
참조
Synthesis and fungicidal activity of camphoric acid-based benzenesulfonamide compounds
Ma, Xian-li; Min, Fang-qian; Duan, Wen-gui; Li, Fang-yao; Liu, Lu-zhi; et al, Linchan Huaxue Yu Gongye, 2015, 35(1), 30-38

합성 방법 4

반응 조건
1.1 Solvents: Dichloromethane ;  1 h, rt; 2 h, rt
참조
Syntheses and fungicidal activities of N-aminoethyl-terpinene-maleimide-based sulfamide compounds
Lin, Zhi-duo; Duan, Wen-gui; Lin, Gui-shan; Liao, Jing-ni; Lai, Gang; et al, Linchan Huaxue Yu Gongye, 2014, 34(3), 73-81

합성 방법 5

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 14 h, rt
참조
Aryne-Mediated [2,3]-Sigmatropic Rearrangement of Tertiary Allylic Amines
Zhang, Juan; Chen, Zhi-Xiong; Du, Ting; Li, Bing; Gu, Yonghong; et al, Organic Letters, 2016, 18(19), 4872-4875

합성 방법 6

반응 조건
1.1 Solvents: Dichloromethane ;  18 h, 0 °C → rt
참조
Anticancer profile of newly synthesized BRAF inhibitors possess 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold
Abdel-Maksoud, Mohammed S.; Ammar, Usama M.; Oh, Chang-Hyun, Bioorganic & Medicinal Chemistry, 2019, 27(10), 2041-2051

합성 방법 7

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  rt
참조
Signal transduction and amplification through enzyme-triggered ligand release and accelerated catalysis
Goggins, Sean; Marsh, Barrie J.; Lubben, Anneke T.; Frost, Christopher G., Chemical Science, 2015, 6(8), 4978-4985

합성 방법 8

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
참조
Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect
Abdel-Maksoud, Mohammed S.; Mohamed, Ahmed A. B.; Hassan, Rasha M.; Abdelgawad, Mohamed A. ; Chilingaryan, Garri ; et al, International Journal of Molecular Sciences, 2021, 22(19),

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
참조
Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors
Abdel-Maksoud, Mohammed S.; Ammar, Usama M.; El-Gamal, Mohammed I.; Gamal El-Din, Mahmoud M.; Mersal, Karim I.; et al, Bioorganic Chemistry, 2019, 93,

합성 방법 10

반응 조건
1.1 Solvents: Dichloromethane
참조
Synthesis and fungicidal activity of maleated rosin-based disulfamide compounds
Shi, Xian-chun; Xu, Xue-tang; Duan, Wen-gui; Min, Fang-qian; Huang, Duo-yun, Linchan Huaxue Yu Gongye, 2014, 34(1), 62-72

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Preparation Products

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:90002-56-5)N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
주문 번호:A860954
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:27
가격 ($):274.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:90002-56-5)N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
A860954
순결:99%
재다:5g
가격 ($):274.0
Email